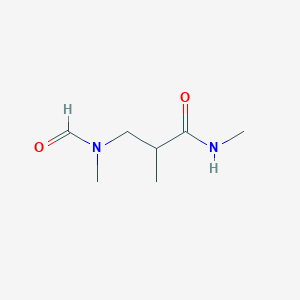

n,2-Dimethyl-3-(n-methylformamido)propanamide

Description

Properties

IUPAC Name |

3-[formyl(methyl)amino]-N,2-dimethylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O2/c1-6(7(11)8-2)4-9(3)5-10/h5-6H,4H2,1-3H3,(H,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLJAEKKWBKCGFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN(C)C=O)C(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1701962-10-8 | |

| Record name | N,2-dimethyl-3-(N-methylformamido)propanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n,2-Dimethyl-3-(n-methylformamido)propanamide typically involves the reaction of appropriate starting materials under controlled conditionsThe reaction conditions often include the use of solvents such as tetrahydrofuran and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in a usable form .

Chemical Reactions Analysis

Types of Reactions

n,2-Dimethyl-3-(n-methylformamido)propanamide can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to form carboxylic acids.

Reduction: The formyl group can be reduced to form alcohols.

Substitution: The methyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the formyl group may yield carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

n,2-Dimethyl-3-(n-methylformamido)propanamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It may be used in studies involving enzyme interactions and metabolic pathways.

Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of n,2-Dimethyl-3-(n-methylformamido)propanamide involves its interaction with specific molecular targets. The formyl group can participate in various biochemical reactions, while the dimethylpropanamide moiety may influence the compound’s solubility and reactivity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

- 3-[Formyl(hydroxy)amino]-N,2-dimethylpropanamide

- 3-[Formyl(ethyl)amino]-N,2-dimethylpropanamide

- 3-[Formyl(methyl)amino]-N,2-dimethylbutanamide

Uniqueness

n,2-Dimethyl-3-(n-methylformamido)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Biological Activity

n,2-Dimethyl-3-(n-methylformamido)propanamide is a compound that has garnered attention in recent years for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

The molecular formula of this compound is CHNO, and it features a dimethyl group and a formamide moiety. The compound is classified under amides and has shown various biological interactions.

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities, including:

- Antiproliferative Effects : Studies have shown that this compound can inhibit the proliferation of certain cancer cell lines.

- Apoptotic Induction : It has been observed to induce apoptosis in cancer cells through specific signaling pathways.

- Toxicity Profile : The compound is noted for its acute toxicity when ingested and can cause skin irritation upon contact.

Antiproliferative Activity

A study conducted on various derivatives of similar compounds revealed that this compound exhibited significant antiproliferative activity against HCT-116 colon cancer cells. The IC values were determined to be in the range of 0.12 mg/mL to 0.81 mg/mL for related compounds, indicating a potential therapeutic window for further investigation .

Table 1: IC Values of Related Compounds

| Compound | IC (mg/mL) |

|---|---|

| 7a | 0.12 |

| 7g | 0.12 |

| 7d | 0.81 |

The mechanism by which this compound induces apoptosis appears to involve the modulation of heat shock proteins (HSPs), specifically HSP90 and TRAP1 pathways. Molecular docking studies suggest that these interactions may lead to the disruption of cellular homeostasis in cancer cells .

Case Studies

- Case Study on Colon Cancer Cells :

- Toxicological Assessment :

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for n,2-Dimethyl-3-(n-methylformamido)propanamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions, such as nucleophilic substitution or condensation. For example, chloroacetamide intermediates (e.g., compound 5 in ) can undergo substitution with amines (e.g., aniline) in pyridine under reflux, followed by triazole coupling using carbonyldiimidazole (CDI) in acetonitrile. Yield optimization requires precise control of temperature (e.g., 80–100°C), solvent polarity, and stoichiometric ratios. Purification via recrystallization or column chromatography is critical to isolate high-purity products .

Q. How can researchers confirm the structural integrity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential for verifying functional groups. For instance, NMR signals at δ 1.04–1.11 ppm (s, 6H) confirm dimethyl groups, while δ 10.15 ppm (OH oximes) and δ 6.10–9.00 ppm (NH groups) validate amide linkages. X-ray crystallography using SHELX software (e.g., SHELXL for refinement) resolves stereochemistry and hydrogen-bonding networks, especially for chiral centers .

Advanced Research Questions

Q. How should researchers resolve contradictions in antiproliferative activity data across different cancer cell lines?

- Methodological Answer : Discrepancies in IC values (e.g., 0.69–85.1 μM in HCT-116 vs. A549 cells; ) require systematic validation. Steps include:

- Replicating assays under standardized MTT protocols (e.g., 48-hour exposure, 5% CO).

- Cross-referencing with orthogonal assays (e.g., apoptosis markers like caspase-3).

- Analyzing structure-activity relationships (SAR) to identify substituents influencing potency (e.g., hydroxyl vs. benzyl groups; ).

Q. What strategies enhance the pharmacokinetic profile of this compound derivatives?

- Methodological Answer : Modifications focus on improving solubility and metabolic stability:

- Hydroxamic acid incorporation : Replace terminal amides with hydroxamate groups (e.g., hydroxylamine/KOH reflux; ) to enhance HDAC inhibition.

- PEGylation : Introduce polyethylene glycol (PEG) chains to reduce clearance rates.

- Prodrug design : Mask polar groups (e.g., esterification) to improve oral bioavailability .

Q. How can computational modeling guide the optimization of this compound for target binding?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations predict ligand-receptor interactions. For HDAC inhibitors:

- Dock the compound into HDAC8 (PDB: 1T69) to identify key residues (e.g., Asp101, His142).

- Validate predictions via site-directed mutagenesis and surface plasmon resonance (SPR) to measure binding affinity changes.

- Use free-energy perturbation (FEP) to prioritize derivatives with improved ∆G .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.